molecular formula C6H8BrF3 B1448929 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane CAS No. 2092052-40-7

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

Cat. No. B1448929
M. Wt: 217.03 g/mol
InChI Key: KJOOLAUGWOGQBR-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring) with four carbon atoms. This particular compound has a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group attached to the same carbon atom in the cyclobutane ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a precursor cyclobutane compound with appropriate reagents to introduce the bromomethyl and trifluoromethyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The cyclobutane ring is known for its “puckered” conformation due to the strain of the 90-degree bond angles (compared to the 109.5 degrees in a perfect tetrahedron). The presence of the bromomethyl and trifluoromethyl groups will likely influence the overall shape and properties of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, both bromomethyl and trifluoromethyl groups are known to participate in various organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromomethyl and trifluoromethyl groups. For example, the bromine atom is relatively large and polarizable, while the trifluoromethyl group is highly electronegative.


Scientific Research Applications

Improved Synthetic Procedures

Researchers have focused on improving the synthetic procedures for bromomethyl cyclobutane derivatives. For example, an enhanced method for synthesizing bromomethyl cyclobutane was reported, which offers a higher yield and is suitable for industrial production due to its mild reaction conditions and convenient work-up process (Hui, 2003).

Trifluoromethylated Cyclobutane Derivatives

Significant work has been done on the synthesis of trifluoromethylated cyclobutane scaffolds. A notable study describes a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, which also demonstrated potential antineoplastic activities comparable to cisplatin (Hu et al., 2023). This method leverages [2+2]-photocycloaddition and water-assisted hydrodebromination in a one-pot process, showcasing the compound's utility in generating biologically active molecules.

Synthetic Routes to Functionalized Molecules

Research has also explored the conversion of bromomethyl cyclobutane derivatives into various functionalized molecules. One study detailed the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acids, highlighting the transformation of acid moieties into trifluoromethyl groups, a crucial step for developing compounds with potential therapeutic applications (Radchenko et al., 2009).

Catalytic Cyclization for Enantioselective Synthesis

The catalytic cyclization process has been employed to synthesize (trifluoromethyl)cyclobutanols with high enantioselectivity. A study utilizing a rhodium-catalyzed cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids yielded novel (trifluoromethyl)cyclobutanols, demonstrating the versatility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane derivatives in asymmetric synthesis (Johnson et al., 2014).

Tandem Catalysis for Compound Synthesis

Tandem catalysis has been applied to couple ethylene with enynes, utilizing cobalt catalysts to form complex chiral molecules, including cyclobutanes with quaternary chiral centers. This method illustrates the compound's role in facilitating the construction of cyclobutanes from simple precursors, contributing to the synthesis of biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The study of such a compound could open up new avenues in organic chemistry, particularly in the synthesis of complex molecules. However, more research would be needed to explore these possibilities.


properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOLAUGWOGQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

CAS RN

2092052-40-7
Record name 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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